N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine
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Overview
Description
N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine is a complex organic compound with potential applications in various scientific fields. This compound features a glycine backbone substituted with benzyloxy and dioxomorpholinyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine typically involves multi-step organic reactions. The initial step often includes the protection of glycine’s amine group, followed by the introduction of benzyloxy and dioxomorpholinyl groups through nucleophilic substitution reactions. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the dioxomorpholinyl groups can yield hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine involves its interaction with specific molecular targets. The benzyloxy and dioxomorpholinyl groups can form hydrogen bonds and hydrophobic interactions with proteins, altering their function. This compound may also inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.
Properties
CAS No. |
138425-01-1 |
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Molecular Formula |
C30H35N3O10 |
Molecular Weight |
597.6 g/mol |
IUPAC Name |
2-[bis[2-(2,6-dioxomorpholin-4-yl)-3-phenylmethoxypropyl]amino]acetic acid |
InChI |
InChI=1S/C30H35N3O10/c34-26(35)13-31(11-24(32-14-27(36)42-28(37)15-32)20-40-18-22-7-3-1-4-8-22)12-25(33-16-29(38)43-30(39)17-33)21-41-19-23-9-5-2-6-10-23/h1-10,24-25H,11-21H2,(H,34,35) |
InChI Key |
ISTVAGKGKUOGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(=O)CN1C(CN(CC(COCC2=CC=CC=C2)N3CC(=O)OC(=O)C3)CC(=O)O)COCC4=CC=CC=C4 |
Origin of Product |
United States |
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